molecular formula C17H32O4 B14222612 2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate CAS No. 823806-00-4

2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate

Cat. No.: B14222612
CAS No.: 823806-00-4
M. Wt: 300.4 g/mol
InChI Key: HLKKTHGLYHZVLT-UHFFFAOYSA-N
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Description

2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C15H28O3. It is an ester derived from 2-methylprop-2-enoic acid and 11-hydroxyundecanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate typically involves the esterification of 11-hydroxyundecanol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Employed in the development of biomaterials and drug delivery systems.

    Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 11-hydroxyundecanol, which can then interact with biological targets. The hydroxyl group can form hydrogen bonds with proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester: Similar in structure but lacks the long hydrocarbon chain.

    11-Hydroxyundecyl 2-methylprop-2-enoate: Similar but with variations in the ester group.

Uniqueness

2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate is unique due to its combination of a long hydrocarbon chain and an ester group, which imparts specific properties such as hydrophobicity and reactivity. This makes it suitable for applications requiring both hydrophobic interactions and chemical reactivity.

Properties

CAS No.

823806-00-4

Molecular Formula

C17H32O4

Molecular Weight

300.4 g/mol

IUPAC Name

2-(11-hydroxyundecoxy)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C17H32O4/c1-16(2)17(19)21-15-14-20-13-11-9-7-5-3-4-6-8-10-12-18/h18H,1,3-15H2,2H3

InChI Key

HLKKTHGLYHZVLT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOCCCCCCCCCCCO

Origin of Product

United States

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